(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amrubicin is a third-generation synthetic anthracycline, primarily used in the treatment of small cell lung cancer and non-small cell lung cancer . It was first approved and launched for sale in Japan in 2002 . Amrubicin acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division .
準備方法
Amrubicin is synthesized through a series of chemical reactions starting from a basic anthracycline structure. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency .
化学反応の分析
Amrubicin undergoes several types of chemical reactions, including:
Reduction: The reduction of amrubicin primarily occurs at the C-13 carbonyl group, converting it to a hydroxyl group.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often to enhance its therapeutic properties.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various metabolites, including amrubicinol, which exhibits higher cytotoxic activity .
科学的研究の応用
Amrubicin has a wide range of scientific research applications:
作用機序
Amrubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II . This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, amrubicin prevents the re-ligation of DNA strands, leading to double-stranded DNA breaks and ultimately cell death . The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the DNA damage response and apoptosis .
類似化合物との比較
Amrubicin is unique among anthracyclines due to its synthetic origin and specific modifications. Similar compounds include:
Doxorubicin: Another anthracycline used in cancer treatment, but with higher cardiotoxicity compared to amrubicin.
Daunorubicin: Used primarily for leukemia, it shares a similar mechanism of action but differs in its clinical applications.
Idarubicin: Known for its use in acute myeloid leukemia, it has a different toxicity profile compared to amrubicin.
Aclarubicin: Notable for its lack of cardiotoxicity and effectiveness in treating acute myeloid leukemia.
Amrubicin’s unique modifications, such as the amino group at the 9th position, contribute to its distinct pharmacological properties and reduced cardiotoxicity .
特性
分子式 |
C25H25NO9 |
---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
(9S)-9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14?,15?,16?,17?,25-/m0/s1 |
InChIキー |
VJZITPJGSQKZMX-JFJDHNFPSA-N |
異性体SMILES |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |
正規SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。